4-Ethyl-2-fluoro-1-methoxybenzene
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Overview
Description
4-Ethyl-2-fluoro-1-methoxybenzene is an aromatic compound characterized by the presence of an ethyl group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
4-Ethyl-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoro-1-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. Its effects are mediated through the formation of intermediates such as benzenonium ions, which undergo further reactions to yield the final products .
Comparison with Similar Compounds
4-Ethyl-1-methoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1-methoxybenzene: Lacks the ethyl group, affecting its chemical behavior.
4-Ethyl-2-fluorobenzene: Lacks the methoxy group, leading to variations in its applications and reactivity.
Uniqueness: 4-Ethyl-2-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
4-ethyl-2-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLHBSBICDYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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